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Compound of Interest

Compound Name: Doramectin aglycone

Cat. No.: B10780508 Get Quote

This technical guide provides an in-depth overview of the spectroscopic data for Doramectin
aglycone, the core macrocyclic structure of the anthelmintic drug Doramectin. The information

is tailored for researchers, scientists, and professionals in drug development, offering detailed

experimental protocols and structured data for easy reference.

Doramectin aglycone is formed through the acid-catalyzed hydrolysis of the disaccharide unit

from Doramectin.[1] While specific, published high-resolution NMR and mass spectrometry

data for Doramectin aglycone are not readily available in the public domain, this guide

synthesizes expected data based on the closely related and well-characterized Avermectin B1a

and its degradation products. Avermectins share the same core polyketide-derived macrocycle,

making their spectroscopic behavior highly comparable.

Molecular Profile
Property Value

Molecular Formula C36H50O8

Molecular Weight 610.7 g/mol

Purity >95% by HPLC

Solubility Soluble in ethanol, methanol, DMF, or DMSO

Long-Term Storage -20°C
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Source: Bioaustralis Fine Chemicals[1]

Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition

and structure of Doramectin aglycone. The expected mass and fragmentation patterns can be

inferred from studies on Doramectin and its analogs.

Expected High-Resolution Mass Spectrometry (HR-MS)
Data

Ion Adduct Expected m/z

[M+H]+ Protonated Molecule 611.3527

[M+NH4]+ Ammonium Adduct 628.3793

[M+Na]+ Sodium Adduct 633.3346

Note: Expected m/z values are calculated based on the molecular formula C36H50O8.

Experimental Protocol: Liquid Chromatography-High
Resolution Mass Spectrometry (LC-HRMS)
The following protocol is a composite based on established methods for the analysis of

avermectins and their degradation products.[2]

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-

performance liquid chromatography (UHPLC) system coupled to a high-resolution mass

spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

Chromatographic Separation:

Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 2.5 µm particle size) is

typically used.

Mobile Phase: A gradient elution is employed, commonly with:
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Mobile Phase A: Water with an additive like 10 mM ammonium acetate or 0.1% formic

acid.

Mobile Phase B: Acetonitrile or methanol.

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-1.0 mL/min.

Mass Spectrometer Settings:

Ionization Mode: Positive Electrospray Ionization (ESI+) is generally preferred for

avermectins, as they readily form adducts.[2]

Capillary Voltage: ~3.0 kV.[2]

Source Temperature: ~100-120 °C.[2]

Desolvation Gas Flow and Temperature: ~600 L/h at 350 °C.[2]

Scan Range: A full MS scan is typically acquired over a mass range of 50–1200 Da.[2]

Tandem MS (MS/MS): For structural elucidation, fragmentation is induced, and product ion

spectra are acquired.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
Detailed 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for the

complete structural elucidation of Doramectin aglycone. The following data is based on the

analysis of Avermectin B1a monosaccharide, which is structurally analogous to Doramectin
aglycone.[2]

Expected ¹H NMR Chemical Shifts (in DMSO-d6, 400
MHz)
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Proton Assignment Expected Chemical Shift (δ, ppm)

Olefinic Protons 5.15 - 5.88

Aliphatic Protons 0.8 - 4.0

CH₃ Groups ~0.8 - 1.8

OCH₃ Groups ~3.3 - 3.5

Exchangeable Protons (OH) 4.5 - 5.5

Note: This is a generalized range based on Avermectin analogs. Specific shifts will vary.

Expected ¹³C NMR Chemical Shifts (in DMSO-d6, 100
MHz)

Carbon Assignment Expected Chemical Shift (δ, ppm)

C=O (Ester) ~170 - 175

C=C (Olefinic) ~115 - 140

C-O (Ether/Alcohol) ~60 - 85

Aliphatic Carbons ~10 - 50

OCH₃ ~55 - 60

Note: This is a generalized range. DEPT-135 experiments are used to distinguish between CH,

CH₂, and CH₃ signals.[2]

Experimental Protocol: NMR Spectroscopy
The following is a typical protocol for acquiring NMR data for avermectin-class compounds.[2]

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

cryoprobe for enhanced sensitivity.

Sample Preparation: An appropriate amount of purified Doramectin aglycone is dissolved in

a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d6) or chloroform-d
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(CDCl₃).

Experiments to be Performed:

1D NMR: ¹H NMR and ¹³C NMR.

2D NMR:

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

HSQC (Heteronuclear Single Quantum Correlation): To correlate protons with their

directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is critical for assigning quaternary

carbons and piecing together the molecular structure.

Visualizations
Formation of Doramectin Aglycone
The following diagram illustrates the chemical pathway for the formation of Doramectin
aglycone from its parent compound, Doramectin, via acid-catalyzed hydrolysis.
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Click to download full resolution via product page

Caption: Acid hydrolysis pathway from Doramectin to Doramectin aglycone.

Analytical Workflow
This diagram outlines a typical experimental workflow for the isolation and spectroscopic

analysis of Doramectin aglycone.
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Caption: General workflow for the analysis of Doramectin degradation products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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